molecular formula C13H20N2O B7846582 N*1*-Cyclopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

Cat. No.: B7846582
M. Wt: 220.31 g/mol
InChI Key: BCCOKYMIZYMJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amine groups. This compound features a cyclopropyl group, a methoxy-benzyl group, and an ethane-1,2-diamine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine can be achieved through a multi-step process:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylamine, 3-methoxybenzyl chloride, and ethane-1,2-diamine.

    Step 1: The cyclopropylamine is reacted with ethane-1,2-diamine under controlled conditions to form an intermediate.

    Step 2: The intermediate is then reacted with 3-methoxybenzyl chloride in the presence of a base (e.g., sodium hydroxide) to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.

Scientific Research Applications

N1-Cyclopropyl-N1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The binding of the compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N1-Cyclopropyl-N1-(3-methoxy-benzyl)-propane-1,3-diamine
  • N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine
  • N1-Cyclopropyl-N1-(3-methoxy-phenyl)-ethane-1,2-diamine

Uniqueness

N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(3-methoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15(8-7-14)12-5-6-12/h2-4,9,12H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCOKYMIZYMJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.